molecular formula C15H28N4O7 B039031 Threonyl-lysyl-glutamic acid CAS No. 122605-96-3

Threonyl-lysyl-glutamic acid

Cat. No. B039031
M. Wt: 376.41 g/mol
InChI Key: SCSVNSNWUTYSFO-WDCWCFNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threonyl-lysyl-glutamic acid (TKG) is a tripeptide that has gained attention in scientific research due to its potential biological activities. It is composed of three amino acids: threonine, lysine, and glutamic acid. TKG is synthesized through various methods, and its mechanism of action is still being studied. In

Scientific Research Applications

Amino Acid Production and Metabolic Pathways

Threonyl-lysyl-glutamic acid, as a part of amino acid studies, contributes to the understanding of amino acid production and metabolic pathways. Research has shown that certain bacterial strains, such as Methylobacillus glycogenes, are manipulated to produce amino acids like glutamic acid, threonine, and lysine. These studies are significant in the industrial production of amino acids, offering insights into fermentation processes and genetic engineering for amino acid synthesis (Motoyama et al., 1993).

Neurotransmitter Function and Transport

Research on L-glutamic acid, a component of threonyl-lysyl-glutamic acid, delves into its role as a major excitatory neurotransmitter in the mammalian central nervous system. The high affinity glutamate uptake system ensures the clearance of neurotoxic concentrations of glutamate, vital for maintaining neurological health. This research has implications for understanding and potentially treating neurodegenerative diseases (Gegelashvili & Schousboe, 1997).

Bacterial Amino Acid Secretion

The bacterium Corynebacterium glutamicum is known for its role in producing amino acids like L-glutamate, L-lysine, and L-threonine. Studies reveal how amino acids are exported from bacterial cells, including identifying genes responsible for this process. Understanding these mechanisms is crucial for enhancing amino acid production in industrial settings (Wachi, 2020).

Enzyme-Substrate Interactions and Catalysis

Research on enzyme-substrate interactions has shown that mutations in enzymes can lead to the formation of covalent bonds with substrates, providing insights into enzyme catalysis and substrate distortion. Such studies have implications for understanding enzymatic reactions and designing novel enzymes for industrial and medical applications (Kuroki et al., 1993).

Biotechnological Applications

Studies on poly(glutamic acid) and poly(lysine) have explored their synthesis and potential biomedical applications. These compounds are promising for drug delivery carriers, biological adhesives, and other medical materials due to their biodegradable and nontoxic nature (Shih et al., 2004).

Crystal Structure Analysis

Research on the crystal structure of L-lysyl-L-glutamic acid dihydrate contributes to the understanding of molecular conformations and interactions, which is essential for drug design and material science applications (Yennawar & Viswamitra, 2009).

properties

CAS RN

122605-96-3

Product Name

Threonyl-lysyl-glutamic acid

Molecular Formula

C15H28N4O7

Molecular Weight

376.41 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C15H28N4O7/c1-8(20)12(17)14(24)18-9(4-2-3-7-16)13(23)19-10(15(25)26)5-6-11(21)22/h8-10,12,20H,2-7,16-17H2,1H3,(H,18,24)(H,19,23)(H,21,22)(H,25,26)/t8-,9+,10+,12+/m1/s1

InChI Key

SCSVNSNWUTYSFO-WDCWCFNPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Other CAS RN

122605-96-3

sequence

TKE

synonyms

Thr-Lys-Glu
threonyl-lysyl-glutamic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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